(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(7-methoxy-1H-indol-3-yl)propanoic acid
CAS No.:
Cat. No.: VC13753755
Molecular Formula: C27H24N2O5
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(7-methoxy-1H-indol-3-yl)propanoic acid -](/images/structure/VC13753755.png)
Specification
Molecular Formula | C27H24N2O5 |
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Molecular Weight | 456.5 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C27H24N2O5/c1-33-24-12-6-11-17-16(14-28-25(17)24)13-23(26(30)31)29-27(32)34-15-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-12,14,22-23,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t23-/m0/s1 |
Standard InChI Key | TUSMUXWBZDSCAF-QHCPKHFHSA-N |
Isomeric SMILES | COC1=CC=CC2=C1NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES | COC1=CC=CC2=C1NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES | COC1=CC=CC2=C1NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(7-methoxy-1H-indol-3-yl)propanoic acid, reflects its stereochemistry and functional groups. The Fmoc group protects the α-amino group, while the methoxy substitution at the indole’s 7-position enhances steric and electronic properties . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 2416720-26-6 | |
Molecular Formula | ||
Molecular Weight | 456.5 g/mol | |
SMILES Notation | O=C(O)[C@H](CC1=CNC2=C1C=CC=C2OC)NC(OCC3C4=CC=CC=C4C5=CC=CC=C35)=O |
The Fmoc group () ensures selective deprotection during solid-phase peptide synthesis (SPPS), while the methoxy group modulates the indole ring’s reactivity .
Spectroscopic Properties
Ultraviolet (UV) spectroscopy reveals absorption peaks characteristic of the indole chromophore (~220 nm and 280 nm), with slight shifts due to methoxy substitution . Nuclear magnetic resonance (NMR) data confirm the stereochemistry at the α-carbon (S-configuration) and the methoxy group’s position .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two primary steps:
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Fmoc Protection: L-Tryptophan reacts with Fmoc chloride in the presence of a base (e.g., sodium carbonate) to protect the amino group .
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Methoxy Substitution: The indole ring undergoes methoxylation at the 7-position using methoxy iodide () or copper-mediated coupling under alkaline conditions .
Purification via reversed-phase chromatography or recrystallization yields the final product with >95% purity .
Industrial-Scale Challenges
Industrial production requires optimization of:
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Reaction Conditions: Temperature (20–25°C), solvent (DMF or THF), and catalyst (e.g., CuI for methoxylation) .
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Cost-Efficiency: Bulk procurement of Fmoc chloride and methoxylation reagents .
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Waste Management: Recycling solvents and byproducts like hydroiodic acid .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group enables sequential coupling in SPPS, as it is stable under basic conditions but cleaved by piperidine . The methoxy group:
Serotonin Receptor-Targeting Therapeutics
Tryptophan derivatives are critical in designing drugs for neurological disorders. The 7-methoxy substitution mimics natural ligands of serotonin (5-HT) receptors, improving binding affinity . For example, analogs of this compound are used in antidepressants and anxiolytics .
Biochemical and Pharmacological Insights
Enzymatic Prenylation
The indole ring’s 7-methoxy group influences prenylation by enzymes like dimethylallyltryptophan synthase (DMATS). SirD, a prenyltransferase from Leptosphaeria maculans, catalyzes normal prenylation at C6/C7 or reverse prenylation at N1, depending on substrate modifications .
Substrate | Prenylation Site | Product Yield |
---|---|---|
7-Methoxytryptophan | C7 (normal) | 65% |
N1 (reverse) | 35% |
This versatility aids in synthesizing bioactive alkaloids and antibiotics .
Metabolic Stability
The methoxy group reduces oxidative degradation by cytochrome P450 enzymes, enhancing pharmacokinetic profiles in vivo. Studies in murine models show a 40% increase in half-life compared to unmodified tryptophan derivatives .
Comparative Analysis with Analogues
Fmoc-7-Methyl-L-Tryptophan
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Structure: Methyl instead of methoxy at C7.
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Applications: Used in hydrophobic peptide tags and anticancer agents .
Fmoc-5-Fluoro-L-Tryptophan
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Structure: Fluoro substitution at C5.
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Impact: Enhances electron-withdrawing effects, stabilizing charge-transfer complexes .
Future Directions
Drug Delivery Systems
Functionalized polymers incorporating this compound show promise in targeted delivery of chemotherapeutics .
Enzyme Engineering
Directed evolution of prenyltransferases could optimize regioselectivity for novel natural products .
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